1,6-Dipropoxybenzo(a)pyrene
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Overview
Description
1,6-Dipropoxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of two propoxy groups attached to the 1 and 6 positions of the benzo(a)pyrene structure. Benzo(a)pyrene itself is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as coal tar, tobacco smoke, and grilled meats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dipropoxybenzo(a)pyrene typically involves the bromination of pyrene to form 1,6-dibromopyrene, followed by the substitution of bromine atoms with propoxy groups. The preparation method for 1,6-dibromopyrene involves dissolving pyrene in an organic solvent and adding dibromohydantoin for the bromination reaction. The resulting solid is then filtered and recrystallized to obtain 1,6-dibromopyrene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like dibromohydantoin.
Chemical Reactions Analysis
Types of Reactions
1,6-Dipropoxybenzo(a)pyrene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,6-Dipropoxybenzo(a)pyrene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of PAHs.
Biology: Research on its biological effects can provide insights into the mechanisms of PAH-induced carcinogenesis.
Medicine: It can be used in studies investigating the development of cancer and the role of environmental pollutants.
Mechanism of Action
The mechanism of action of 1,6-Dipropoxybenzo(a)pyrene involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts, causing mutations and potentially leading to cancer. The compound’s effects are mediated through the production of reactive oxygen species (ROS) and the activation of pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
1,6-Dibromopyrene: An intermediate in the synthesis of 1,6-Dipropoxybenzo(a)pyrene.
Other Substituted Pyrenes: Compounds with various functional groups attached to the pyrene core .
Uniqueness
This compound is unique due to the presence of propoxy groups, which can influence its chemical reactivity and biological activity. These modifications can alter the compound’s interactions with biological targets and its overall toxicity profile.
Properties
CAS No. |
74192-64-6 |
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Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,6-dipropoxybenzo[a]pyrene |
InChI |
InChI=1S/C26H24O2/c1-3-15-27-23-14-10-17-9-11-22-25-19(12-13-21(23)24(17)25)18-7-5-6-8-20(18)26(22)28-16-4-2/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
VUENJGVXEYKUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OCCC)C=C1 |
Origin of Product |
United States |
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